molecular formula C11H21NO4 B578090 Boc-4-amino-4-methyl-pentanoic acid CAS No. 1249372-40-4

Boc-4-amino-4-methyl-pentanoic acid

Cat. No. B578090
M. Wt: 231.292
InChI Key: NFMLOTGNJNBRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-amino-4-methyl-pentanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-4-amino-4-methyl-pentanoic acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of Boc-4-amino-4-methyl-pentanoic acid is represented by the formula C11H21NO4 . This indicates that the compound contains 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The Boc group in Boc-4-amino-4-methyl-pentanoic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Synthesis and Stereochemistry

Boc-4-amino-4-methyl-pentanoic acid has been utilized in the stereoselective synthesis of diastereomers. For instance, its role in the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are important in studying the stereochemistry of amino acids in marine toxins like janolusimide, has been highlighted. This synthesis helped determine the stereochemistry of certain amino acids in antitumor antibiotics and marine toxins (Giordano et al., 1999).

Chemical Modifications and Derivatives

The compound is also pivotal in producing various derivatives through chemical modifications. For example, derivatives of 2-amino-4-pentenoic acid (allylglycine) with tert-butoxycarbonyl (Boc) protection undergo smooth epoxidization, forming compounds with important biological activities (Krishnamurthy et al., 2014).

Inhibitory Compounds in Biochemistry

In biochemical research, derivatives of Boc-4-amino-4-methyl-pentanoic acid are used to design inhibitors for specific enzymes. For example, S-2-amino-5-azolylpentanoic acids, derived from 2-(Boc-amino)-5-bromopentanoic acid, have been synthesized and studied for their inhibitory effects on nitric oxide synthases, which are crucial in understanding certain biological processes (Ulhaq et al., 1998).

Pharmacological Research

In pharmacology, analogs of Boc-4-amino-4-methyl-pentanoic acid have been synthesized for studying their interaction with receptors. For instance, research on homologues of the GABAB receptor agonist baclofen, which involve modifications of Boc-4-amino-4-methyl-pentanoic acid, helps in understanding receptor binding and activity (Karla et al., 1999).

Radioligand Synthesis

The compound plays a role in synthesizing radioligands for medical imaging. For instance, it has been used in the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand for positron emission tomography (PET) scans in neurological research (Matarrese et al., 1997).

Modification of Arginine

Studies on the modification of arginine with methylglyoxal using N(α)-tert-butoxycarbonyl (Boc)-arginine have contributed significantly to understanding the chemistry of amino acid modifications, which is important in protein research and drug design (Klöpfer et al., 2011).

Peptide Synthesis

Boc-4-amino-4-methyl-pentanoic acid is also used in peptide synthesis. For example, the synthesis of carboranyl peptides for potential applications in cancer therapy and diagnostics utilizes derivatives of this compound (Leusch et al., 1994).

properties

IUPAC Name

4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLOTGNJNBRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-amino-4-methyl-pentanoic acid

CAS RN

1249372-40-4
Record name 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
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